(S)-1-(Boc-amino)-3-methoxy-2-propanol
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Overview
Description
(S)-1-(Boc-amino)-3-methoxy-2-propanol is a chiral compound widely used in organic synthesis. The compound features a tert-butoxycarbonyl (Boc) protected amino group, which is a common protective group in peptide synthesis due to its stability under basic conditions and ease of removal under acidic conditions. The methoxy group adds to its versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(Boc-amino)-3-methoxy-2-propanol typically involves the following steps:
Starting Material: The synthesis begins with (S)-3-methoxy-2-propanol.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reagents: Efficient handling and storage of Boc anhydride and other reagents.
Optimized Reaction Conditions: Use of optimized reaction conditions to maximize yield and purity.
Purification: The product is purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: (S)-1-(Boc-amino)-3-methoxy-2-propanol undergoes various chemical reactions, including:
Substitution Reactions: The methoxy group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiols.
Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid in an organic solvent like dichloromethane.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, resulting in compounds like azides or thiols.
Deprotection Reactions: Removal of the Boc group yields the free amine.
Scientific Research Applications
(S)-1-(Boc-amino)-3-methoxy-2-propanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the synthesis of peptides and peptidomimetics.
Medicine: Utilized in the development of pharmaceutical compounds.
Industry: Applied in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (S)-1-(Boc-amino)-3-methoxy-2-propanol primarily involves its role as a protected amino alcohol. The Boc group protects the amino functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further chemical reactions, such as forming peptide bonds.
Comparison with Similar Compounds
(S)-1-(Boc-amino)-2-propanol: Lacks the methoxy group, making it less versatile in certain reactions.
(S)-1-(Boc-amino)-3-hydroxy-2-propanol: Contains a hydroxyl group instead of a methoxy group, affecting its reactivity.
Uniqueness: (S)-1-(Boc-amino)-3-methoxy-2-propanol is unique due to the presence of both the Boc-protected amino group and the methoxy group, which allows for a broader range of chemical transformations and applications in synthesis.
This compound’s versatility and stability make it a valuable tool in various fields of research and industry
Properties
IUPAC Name |
tert-butyl N-[(2S)-2-hydroxy-3-methoxypropyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO4/c1-9(2,3)14-8(12)10-5-7(11)6-13-4/h7,11H,5-6H2,1-4H3,(H,10,12)/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKMUZYLLUPEPN-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(COC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](COC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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